molecular formula C20H28N2O4 B7123018 N-[(1-ethyl-3,4-dihydroisochromen-1-yl)methyl]-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide

N-[(1-ethyl-3,4-dihydroisochromen-1-yl)methyl]-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide

Cat. No.: B7123018
M. Wt: 360.4 g/mol
InChI Key: KLELADHNRRSHMS-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3,4-dihydroisochromen-1-yl)methyl]-2,6-dioxa-9-azaspiro[45]decane-9-carboxamide is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-[(1-ethyl-3,4-dihydroisochromen-1-yl)methyl]-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-2-20(17-6-4-3-5-16(17)7-10-26-20)13-21-18(23)22-9-12-25-19(14-22)8-11-24-15-19/h3-6H,2,7-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLELADHNRRSHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2CCO1)CNC(=O)N3CCOC4(C3)CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3,4-dihydroisochromen-1-yl)methyl]-2,6-dioxa-9-azaspiro[45]decane-9-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the 1-ethyl-3,4-dihydroisochromene moiety, which can be synthesized through the cyclization of appropriate precursors under acidic conditions The next step involves the formation of the spirocyclic structure, which can be achieved through a series of nucleophilic substitution and cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3,4-dihydroisochromen-1-yl)methyl]-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation being performed, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation reactions might yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[(1-ethyl-3,4-dihydroisochromen-1-yl)methyl]-2,6-dioxa-9-azaspiro[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying spirocyclic structures.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.

    Industry: It may have applications in the development of new materials, such as polymers or coatings, due to its unique structure.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3,4-dihydroisochromen-1-yl)methyl]-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve binding to the active site of an enzyme, modulating receptor activity, or altering the function of other proteins or cellular components.

Comparison with Similar Compounds

N-[(1-ethyl-3,4-dihydroisochromen-1-yl)methyl]-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide can be compared to other spirocyclic compounds, such as spirooxindoles or spirocyclic lactams. While these compounds share a similar spirocyclic structure, they differ in the specific functional groups and substituents present. This compound’s unique combination of an isochromene moiety and a spirocyclic amide makes it distinct from other spirocyclic compounds, potentially offering unique properties and applications.

List of Similar Compounds

  • Spirooxindoles
  • Spirocyclic lactams
  • Spirocyclic piperidines
  • Spirocyclic pyrrolidines

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